molecular formula C15H13N5 B5568689 2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile

2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile

Cat. No.: B5568689
M. Wt: 263.30 g/mol
InChI Key: ARNRHLYLPWLAJG-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring substituted with amino groups at positions 2 and 4, a phenylethyl group at position 6, and nitrile groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile typically involves the nucleophilic substitution of bromine in 4-amino-2-bromo-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile with ammonia. This reaction is carried out in an autoclave at 110°C for 6 hours, yielding the desired compound in good yields (73-85%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and nitrile groups.

    Condensation Reactions: The nitrile groups can participate in condensation reactions to form imines or other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Aqueous ammonia or primary and secondary amines are commonly used as nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with amine or amide functionalities.

Scientific Research Applications

2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the phenylethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature can also influence its binding affinity to molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-8-11-13(7-6-10-4-2-1-3-5-10)20-15(19)12(9-17)14(11)18/h1-5H,6-7H2,(H4,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNRHLYLPWLAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C(=C(C(=N2)N)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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